molecular formula C25H38O6 B1249918 Murrayanolide

Murrayanolide

Cat. No.: B1249918
M. Wt: 434.6 g/mol
InChI Key: GKCDBEHUUHMDMV-CKTGMZNUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Murrayanolide is a natural product found in Dendrobeania murrayana with data available.

Scientific Research Applications

Bioactivity and Pharmacological Properties

Murrayanolide, identified in various studies, exhibits significant biological activities. Research conducted on carbazole alkaloids from Murraya koenigii, including murrayanol, has shown promising results. These compounds have demonstrated anti-inflammatory properties, with murrayanol showing an IC50 of 109 µg/mL against hPGHS-1 and 218 µg/mL against hPGHS-2. Additionally, these compounds exhibit antioxidant activity, mosquitocidal and antimicrobial properties, and inhibit topoisomerase I and II activities, which could have implications in cancer research and treatment (Ramsewak et al., 1999).

Chemical Composition and Antimicrobial Properties

Studies have also explored the chemical composition of various this compound sources, such as Murraya paniculata. Research focusing on the polyphenol composition and antimicrobial activity of Murraya paniculata extracts, which could include this compound, has found significant phenolic content and flavonoid levels. These components have shown potential in modulating antibacterial resistance, highlighting the importance of Murraya paniculata as a source of natural products with antibacterial resistance-modifying activity (Menezes et al., 2015).

Anticancer Potential

Further research has delved into the anticancer properties of compounds isolated from Murraya koenigii, which could include this compound. Girinimbine, a carbazole alkaloid from Murraya koenigii, has been studied for its antiproliferative activity against lung cancer cells, indicating the potential for this compound in cancer treatment. The study found significant induction of apoptosis, mitochondrial membrane potential changes, and involvement of both intrinsic and extrinsic apoptotic pathways, suggesting the role of these compounds in anticancer drug development (Mohan et al., 2013).

Environmental and Ecological Studies

Additionally, the use of this compound sources in environmental studies has been noted. For example, research involving the River Murray, Australia, utilized artificial neural networks to model the incidence of cyanobacteria, demonstrating the ecological relevance of these studies in understanding and managing river ecosystems (Maier et al., 1998).

Properties

Molecular Formula

C25H38O6

Molecular Weight

434.6 g/mol

IUPAC Name

[(3aS,3bS,5aS,9aS,9bR,10S,11aS)-10-acetyloxy-6,6,9a,11a-tetramethyl-2-oxo-3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-3b-yl]methyl acetate

InChI

InChI=1S/C25H38O6/c1-15(26)29-14-25-11-8-18-22(3,4)9-7-10-23(18,5)21(25)17(30-16(2)27)13-24(6)19(25)12-20(28)31-24/h17-19,21H,7-14H2,1-6H3/t17-,18-,19+,21+,23-,24-,25+/m0/s1

InChI Key

GKCDBEHUUHMDMV-CKTGMZNUSA-N

Isomeric SMILES

CC(=O)OC[C@@]12CC[C@@H]3[C@@]([C@H]1[C@H](C[C@]4([C@H]2CC(=O)O4)C)OC(=O)C)(CCCC3(C)C)C

Canonical SMILES

CC(=O)OCC12CCC3C(CCCC3(C1C(CC4(C2CC(=O)O4)C)OC(=O)C)C)(C)C

synonyms

murrayanolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Murrayanolide
Reactant of Route 2
Reactant of Route 2
Murrayanolide
Reactant of Route 3
Reactant of Route 3
Murrayanolide
Reactant of Route 4
Murrayanolide
Reactant of Route 5
Murrayanolide
Reactant of Route 6
Murrayanolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.